2-((2,5-dimethylbenzyl)thio)-3-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one
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Overview
Description
2-((2,5-dimethylbenzyl)thio)-3-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one is a complex organic compound that belongs to the class of pyrimidoindoles. This compound is characterized by its unique structure, which includes a pyrimidoindole core substituted with a 2,5-dimethylbenzylthio group and a methyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,5-dimethylbenzyl)thio)-3-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrimidoindole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 2,5-dimethylbenzylthio group: This step involves the nucleophilic substitution reaction where a suitable thiol reacts with the pyrimidoindole core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((2,5-dimethylbenzyl)thio)-3-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific pH conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield thiols or other reduced forms.
Scientific Research Applications
2-((2,5-dimethylbenzyl)thio)-3-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((2,5-dimethylbenzyl)thio)-3-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
2-arylbenzothiazoles: These compounds share a similar benzothiazole core and have been studied for their diverse biological activities.
Benzamides: These compounds have a benzamide core and exhibit various pharmacological properties.
Uniqueness
2-((2,5-dimethylbenzyl)thio)-3-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one is unique due to its specific substitution pattern and the presence of the pyrimidoindole core. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
The compound 2-((2,5-dimethylbenzyl)thio)-3-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one is a member of the pyrimido[5,4-b]indole family, which has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C22H21N3OS
- Molecular Weight : 375.5 g/mol
- CAS Number : 888450-69-9
Research indicates that derivatives of pyrimido[5,4-b]indoles, including the compound , can act as selective Toll-like receptor 4 (TLR4) stimulators. TLR4 plays a crucial role in the innate immune response, and compounds that activate this receptor can enhance immune responses against infections and possibly cancer.
Key Findings:
- TLR4 Activation : The compound selectively stimulates TLR4 in human and mouse cells, leading to the activation of NFκB pathways and subsequent production of pro-inflammatory cytokines such as IL-6 and interferon γ-induced protein 10 (IP-10) .
- Cytotoxicity Reduction : Modifications at specific positions on the pyrimido[5,4-b]indole scaffold have been shown to reduce cytotoxic effects while maintaining immune-stimulating properties .
Biological Activity
The biological activities of this compound can be categorized into several key areas:
Antimicrobial Activity
Compounds in the pyrimido[5,4-b]indole class have demonstrated significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Escherichia coli | 26.3 μM | |
Staphylococcus aureus | 52.6 μM | |
Pseudomonas aeruginosa | 378.5 μM |
Anticancer Potential
The immunomodulatory effects of TLR4 stimulation suggest potential applications in cancer therapy. By enhancing immune responses, compounds like this compound could help in targeting tumor cells more effectively.
Case Studies
- Study on Immune Modulation : A study highlighted that modified pyrimido[5,4-b]indoles could skew immune responses towards type I interferon pathways while minimizing unwanted inflammation . This suggests a dual role in both enhancing anti-tumor immunity and reducing adverse effects.
- Antibacterial Efficacy : Another study demonstrated that various derivatives exhibited superior antibacterial activity compared to traditional antibiotics like ampicillin and streptomycin against resistant strains . This positions the compound as a potential candidate for developing new antibacterial therapies.
Properties
IUPAC Name |
2-[(2,5-dimethylphenyl)methylsulfanyl]-3-methyl-5H-pyrimido[5,4-b]indol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3OS/c1-12-8-9-13(2)14(10-12)11-25-20-22-17-15-6-4-5-7-16(15)21-18(17)19(24)23(20)3/h4-10,21H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXLCGEVFVRFTCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NC3=C(C(=O)N2C)NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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